2-Methylsulfonylthiophene

Übersicht

Beschreibung

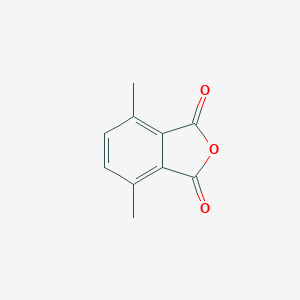

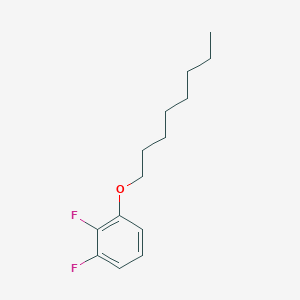

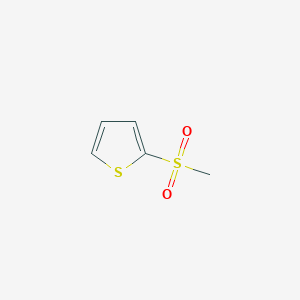

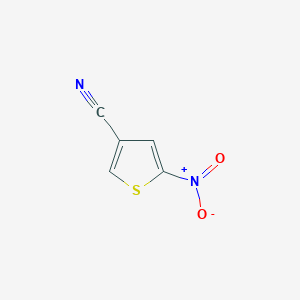

2-Methylsulfonylthiophene is a chemical compound with the CAS Number: 38695-60-2. It has a molecular weight of 163.24 and its IUPAC name is 2-(methylsulfonyl)-1H-1lambda3-thiophene . .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 15 bonds; 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Thiophene .Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.24 . .Wissenschaftliche Forschungsanwendungen

It plays a crucial role in the synthesis and biological evaluation of selective Cox-2 and Cox-1 inhibitors. The methylsulfone group is essential for activity and selectivity towards the Cox-2 enzyme, with its removal leading to selective Cox-1 inhibitors (Leblanc et al., 1995).

A novel method for the generation of 3-(methylsulfonyl)benzo[b]thiophenes through a reaction involving methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite has been developed. This process is significant for the synthesis of methylsulfonyl-containing compounds (Gong et al., 2019).

2-Methylsulfonylthiophene and related compounds have been used in metallation reactions, where polymetallation was achieved using n-buthyllithium and superbase (Fattuoni et al., 2007).

Thiophene-substituted vinylsulfoxides and vinylsulfones were synthesized for their antianoxia properties, suggesting potential in medical applications (Madesclaire et al., 1982).

Methylsulfonyl-substituted thiophene chromophores show promise in nonlinear optics due to their high thermal stability and good transparency, making them suitable for use as nonlinear optical materials (Chou et al., 1996).

Methylsulfone and methylsulfoxide metabolites of various chlorinated compounds were detected in environmental samples, including human tissues, indicating their importance in environmental and human health studies (Haraguchi et al., 1989).

The use of this compound in the synthesis of extended oxazoles indicates its utility in organic chemistry for synthetic elaboration (Patil & Luzzio, 2016).

In the preparation of MoS2-based polymer composites, these compounds have shown high efficiency for the removal of organic dyes, highlighting their potential in environmental applications (Huang et al., 2017).

They are also used in the preparation of polysulfone nanofiltration membranes, demonstrating efficiency in dye removal processes (Pereira et al., 2015).

The photochemical degradation studies of crude oil components, including this compound derivatives, are vital for understanding the environmental impact of oil spills (Andersson & Bobinger, 1996).

The 2-sulfonylation of indoles and N-methylpyrrole in water using KI/H2O2 shows its use in efficient chemical synthesis processes (Zhang et al., 2018).

5-(Arylsulfonyl)thiophene-2-sulfonamides demonstrate potential in cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase (Barnish et al., 1981).

Safety and Hazards

The safety data sheet for 2-Methylsulfonylthiophene advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-methylsulfonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2S2/c1-9(6,7)5-3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYLGFINMVZZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351721 | |

| Record name | 2-methylsulfonylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38695-60-2 | |

| Record name | 2-methylsulfonylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)